1-(1,3-Dioxolan-2-yl)-pentan-2-one

Catalog No.
S869903
CAS No.
60643-06-3
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3-Dioxolan-2-yl)-pentan-2-one

CAS Number

60643-06-3

Product Name

1-(1,3-Dioxolan-2-yl)-pentan-2-one

IUPAC Name

1-(1,3-dioxolan-2-yl)pentan-2-one

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3

InChI Key

CDWNCNQZFVUYAP-UHFFFAOYSA-N

SMILES

CCCC(=O)CC1OCCO1

Canonical SMILES

CCCC(=O)CC1OCCO1

Synthesis of Azoxybenzenes

Stereoselective Formation of Substituted 1,3-Dioxolanes

Synthesis of Novel Triazole Compounds

Protection of Carbonyl Compounds

Synthesis of Azoxybenzenes

Solvent Applications

Wittig Reactions

1-(1,3-Dioxolan-2-yl)-pentan-2-one is an organic compound characterized by a dioxolane ring structure attached to a pentan-2-one moiety. This compound belongs to the class of cyclic ketals, which are formed from the reaction of aldehydes or ketones with diols. The presence of the dioxolane ring imparts unique chemical properties, including the ability to participate in hydrogen bonding and carbonyl condensation reactions, making it a versatile compound in organic synthesis and various applications .

The chemical reactivity of 1-(1,3-Dioxolan-2-yl)-pentan-2-one includes:

  • Hydrolysis: Under acidic or basic conditions, the dioxolane ring can be cleaved, yielding a diol and acetaldehyde. The reaction can be represented as:
    text
    1-(1,3-Dioxolan-2-yl)-pentan-2-one + H2O → pentane-2,3-diol + CH3CHO
  • Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

Synthesis of 1-(1,3-Dioxolan-2-yl)-pentan-2-one can be achieved through several methods:

  • Acetalization/Ketalization: This involves reacting a suitable aldehyde or ketone with ethylene glycol or a similar diol under acidic conditions to form the dioxolane ring.
  • Three-component assembly: A method involving the oxidation of alkenes with hypervalent iodine has been reported to yield substituted dioxolanes stereospecifically.
  • Use of Catalysts: Various Brönsted or Lewis acid catalysts can facilitate the formation of the dioxolane ring during synthesis.

These methods underscore its synthetic versatility and potential for modification.

1-(1,3-Dioxolan-2-yl)-pentan-2-one has several applications:

  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.
  • Protective Group: The compound is used as a protective group for carbonyl functionalities in organic reactions, preventing undesired reactions during synthesis .
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activity and structural properties.

Several compounds share structural similarities with 1-(1,3-Dioxolan-2-yl)-pentan-2-one. Here’s a comparison highlighting their uniqueness:

Compound NameStructureKey Features
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-olContains a dioxolane ring attached to a pentanol chainUsed as a building block in organic synthesis; potential applications in drug development
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-oneSimilar structure but with an ethyl substitutionExplored for enantioselective synthesis; high enantiomeric purity useful in pharmaceuticals
5-(4-Methylthiazole-2-carbonyl)-1,3-dioxolanDioxolane ring with additional functional groupsInvestigated for biological activity; potential use in medicinal chemistry

The uniqueness of 1-(1,3-Dioxolan-2-yl)-pentan-2-one lies in its specific combination of functional groups and its ability to act as both a synthetic intermediate and a protective group in organic reactions.

XLogP3

0.4

Wikipedia

1-(1,3-Dioxolan-2-yl)pentan-2-one

Dates

Modify: 2023-08-16

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